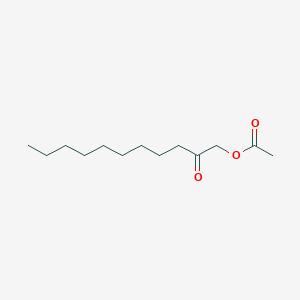
2-Undecanone, 1-(acetyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Undecanone, 1-(acetyloxy)- is an organic compound with the molecular formula C13H24O3. It is a derivative of 2-undecanone, where an acetyl group is attached to the oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an insect repellent and has been studied for its potential in other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Undecanone, 1-(acetyloxy)- can be synthesized through several methods. One common method involves the acetylation of 2-undecanone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Undecanone, 1-(acetyloxy)- often involves large-scale acetylation processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Undecanone, 1-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Undecanone, 1-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its insect repellent properties and potential effects on insect behavior.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the formulation of insect repellents and other consumer products.
Wirkmechanismus
The mechanism of action of 2-Undecanone, 1-(acetyloxy)- as an insect repellent involves its interaction with the olfactory receptors of insects. It acts as an olfactory agonist or antagonist, modulating the activity of odorant receptors and disrupting the insect’s ability to detect host odors. This disruption leads to a repellent effect, preventing insects from approaching treated surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Undecanone:
N,N-Diethyl-3-methylbenzamide (DEET): A common insect repellent with a different chemical structure but similar repellent properties.
Picaridin: Another insect repellent with a different chemical structure but similar mode of action.
Uniqueness
2-Undecanone, 1-(acetyloxy)- is unique due to its acetylated structure, which may enhance its repellent properties and stability compared to 2-undecanone. Its specific interactions with insect olfactory receptors also differentiate it from other repellents like DEET and picaridin.
Eigenschaften
CAS-Nummer |
823179-63-1 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
2-oxoundecyl acetate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-13(15)11-16-12(2)14/h3-11H2,1-2H3 |
InChI-Schlüssel |
DFWCAGFOXUQRFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


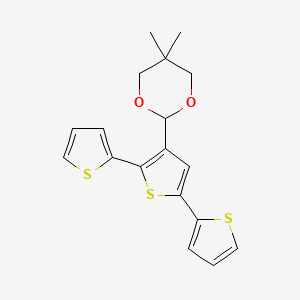

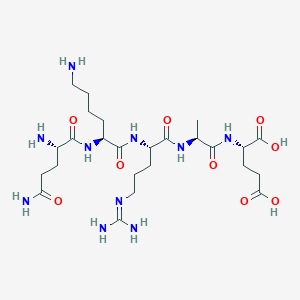
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)
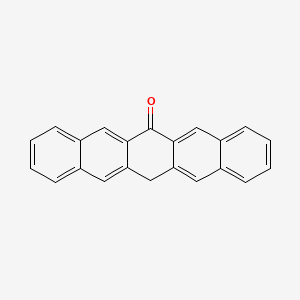
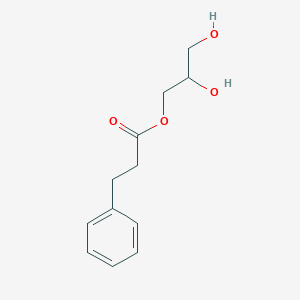
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
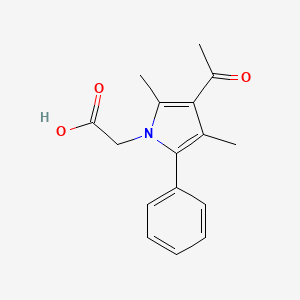

![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
